4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione

Hypolipidemic Triazolidinedione SAR

This N1-methyl, N4-(4-chlorophenyl) urazole derivative is the optimal starting point for medicinal chemistry programs targeting dyslipidemia, inflammation, and diabetic complications. Comparative studies confirm 4-chlorophenyl substitution delivers superior hypolipidemic efficacy over methoxy, nitro, and tert-butyl analogs in CF1 mice at 20 mg/kg/day. The N1-methyl group differentiates it from the des-methyl precursor (CAS 52039-87-9), providing a synthetic handle for further derivatization. Additionally, the scaffold has validated in vivo anti-inflammatory activity through dual COX/5-LOX inhibition and demonstrated aldose reductase inhibition in streptozotocin-diabetic rats. Ideal for SAR investigations where precise substitution patterns are critical.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 473724-41-3
Cat. No. B2606828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione
CAS473724-41-3
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESCN1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-12-9(15)13(8(14)11-12)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,14)
InChIKeyBRFSWHZUBNMVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione (CAS 473724-41-3): Core Scaffold & Procurement Relevance


4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a 1,2,4-triazolidine-3,5-dione (urazole) derivative bearing a 4-chlorophenyl substituent at N4 and a methyl group at N1. The 1,2,4-triazolidine-3,5-dione scaffold is recognized as a privileged heterocyclic core for developing hypolipidemic [1], anti-inflammatory [2], and aldose reductase inhibitory agents [3]. The compound’s specific substitution pattern—4-chlorophenyl combined with N1-methyl—distinguishes it from the broader urazole class and underpins its procurement rationale for structure-activity relationship (SAR) investigations and lead optimization campaigns.

Why 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione Cannot Be Replaced by Generic Urazole Analogs


Within the 1,2,4-triazolidine-3,5-dione class, biological activity is highly sensitive to the nature of the N4-aryl substituent. Direct comparative studies demonstrate that 4-(4-chlorophenyl)-substituted derivatives exhibit superior hypolipidemic efficacy relative to 4-methoxy, 4-nitro, and 4-tert-butylphenyl analogs [1]. Furthermore, the N1-methyl group differentiates this compound from the des-methyl analog (4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione, CAS 52039-87-9), which is primarily employed as a synthetic precursor to the oxidized triazolinedione reagent [2]. These substituent-dependent variations mean that generic in-class substitution cannot guarantee equivalent biological performance, making precise procurement essential for reproducible SAR results.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione vs. Closest Analogs


Superior Hypolipidemic Efficacy of 4-(4-Chlorophenyl) Substitution vs. 4-Methoxy, 4-Nitro, and 4-tert-Butylphenyl Analogs in CF1 Mice

In a head-to-head in vivo comparison of 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones administered intraperitoneally at 20 mg/kg/day to CF1 mice, the 4-(4-chlorophenyl)-substituted compounds demonstrated unequivocally better hypolipidemic activity—defined as greater reductions in both serum cholesterol and triglyceride levels—than the corresponding 4-methoxy, 4-nitro, and 4-tert-butylphenyl substituted analogs [1]. While the published abstract reports the rank order qualitatively, the full study established that only the 4-chlorophenyl and 4-alkyl-substituted derivatives achieved consistent, significant hypocholesterolemic effects, with the 4-chlorophenyl series outperforming all other electron-donating and electron-withdrawing para-substituted phenyl analogs tested.

Hypolipidemic Triazolidinedione SAR Cholesterol Triglyceride

Differentiation of N1-Methyl Triazolidinedione from Des-Methyl Analog: Synthetic Utility and Biological Implications

The N1-methyl group on 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione fundamentally alters its chemical reactivity compared to the des-methyl analog 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione (CAS 52039-87-9). The des-methyl compound is documented primarily as a precursor to 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione, a highly reactive electrophilic reagent used in Diels-Alder and ene reactions [1]. Methylation at N1 blocks this oxidation pathway, stabilizing the saturated triazolidinedione ring and redirecting utility toward biological applications rather than synthetic reagent use. Additionally, the N1-methyl substituent introduces a defined stereoelectronic environment that influences target binding, distinguishing it from the 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione analog (BindingDB BDBM7833) which showed an IC50 >100,000 nM against kinase targets, indicating weak target engagement [2].

Synthetic Chemistry Triazolinedione Precursor Oxidation

Anti-Inflammatory Potency of 1,2,4-Triazolidine-3,5-dione Scaffold: Quantitative Efficacy at 8–20 mg/kg in Rodent Edema, Pleurisy, and Septic Shock Models

A comprehensive structure-activity relationship study demonstrated that 1-acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-diones are potent anti-inflammatory agents in rodents. At oral doses of 8–20 mg/kg, these compounds effectively suppressed carrageenan-induced edema, pleurisy, and LPS-induced septic shock [1]. The anti-inflammatory mechanism was attributed to inhibition of prostaglandin and leukotriene de novo synthesis, coupled with potential free radical scavenging activity, rather than lysosomal enzyme inhibition [1]. While the study encompassed multiple 4-substituted derivatives, the 4-aryl substitution pattern is a key determinant of potency, positioning 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione as a relevant candidate for further anti-inflammatory profiling within this established pharmacophore.

Anti-inflammatory Prostaglandin Inhibition Edema Pleurisy

Aldose Reductase Inhibitory Activity of 1,2,4-Triazolidine-3,5-diones: In Vivo Sorbitol Reduction in Diabetic Rats at 20 mg/kg/day

1,2,4-Triazolidine-3,5-diones were identified as potent inhibitors of rat lens aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. In streptozotocin-diabetic rats, orally administered triazolidine-3,5-diones at 20 mg/kg/day for 21 days significantly reduced sorbitol accumulation in red blood cells, lens, and sciatic nerves [1]. This demonstration of target engagement in a disease-relevant in vivo model establishes the scaffold's potential for diabetic complication research. While the published study did not report individual compound-level data for all derivatives, the class-level aldose reductase inhibitory activity supports the inclusion of 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione in aldose reductase inhibitor screening cascades.

Aldose Reductase Diabetic Complications Sorbitol Pathway Polyol

Procurement-Driven Application Scenarios for 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione


Lead Compound for Dyslipidemia and Metabolic Syndrome SAR Programs

Based on the demonstrated superior hypolipidemic activity of 4-(4-chlorophenyl)-substituted triazolidine-3,5-diones in CF1 mice at 20 mg/kg/day i.p. [1], this compound serves as an ideal starting point for medicinal chemistry campaigns targeting hypercholesterolemia, hypertriglyceridemia, and mixed dyslipidemia. The N1-methyl group provides a synthetic handle for further derivatization (e.g., acylation, alkylation) to explore structure-activity relationships around the N1 and N2 positions. Procurement should be prioritized by laboratories investigating lipid metabolism, atherosclerosis, or metabolic syndrome therapeutics.

Anti-Inflammatory Pharmacophore Validation and Dual COX/LOX Inhibitor Development

The 1,2,4-triazolidine-3,5-dione scaffold has been validated as an in vivo anti-inflammatory pharmacophore effective at 8–20 mg/kg in rodent edema, pleurisy, and septic shock models, acting through dual inhibition of prostaglandin and leukotriene synthesis [2]. 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is therefore a suitable candidate for inflammation-focused screening panels, particularly where dual COX/5-LOX inhibition is desired. Its procurement enables SAR studies exploring the impact of N1-methyl and N4-chlorophenyl substitution on anti-inflammatory potency and selectivity.

Diabetic Complication Research: Aldose Reductase Inhibitor Screening

The 1,2,4-triazolidine-3,5-dione class has demonstrated in vivo aldose reductase inhibitory activity in streptozotocin-diabetic rats, significantly reducing sorbitol accumulation in target tissues after 21 days of oral dosing at 20 mg/kg/day [3]. 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione can be deployed in aldose reductase inhibitor screening cascades for diabetic neuropathy, retinopathy, and nephropathy programs, with the chlorophenyl substituent potentially enhancing target affinity through halogen bonding interactions.

Agrochemical Intermediate: Triazolidine Herbicide Lead Diversification

The parent des-methyl analog 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione is disclosed in US Patent 4,066,437A as part of a class of triazolidine herbicides effective at application rates of 1–6 kg/hectare [4]. The N1-methyl derivative represents a diversification point for agrochemical SAR studies, enabling exploration of the impact of N-alkylation on herbicidal potency, crop selectivity, and environmental persistence. Procurement supports agrochemical discovery programs seeking novel protoporphyrinogen oxidase (PPO) or alternative herbicide target inhibitors.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.